Cas no 18636-32-3 (Benzo[g]pteridine-2,4(3H,10H)-dione,3,7,8,10-tetramethyl-)
18636-32-3 structure
Product Name:Benzo[g]pteridine-2,4(3H,10H)-dione,3,7,8,10-tetramethyl-
CAS-nummer:18636-32-3
MF:C14H14N4O2
MW:270.28656244278
CID:123097
PubChem ID:87733
Update Time:2025-04-18
Benzo[g]pteridine-2,4(3H,10H)-dione,3,7,8,10-tetramethyl- Chemische en fysische eigenschappen
Naam en identificatie
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- Benzo[g]pteridine-2,4(3H,10H)-dione,3,7,8,10-tetramethyl-
- 3,7,8,10-tetramethylbenzo[g]pteridine-2,4-dione
- 3,6,7,9-Tetramethylisoalloxazine
- 3,7,8,10-Tetramethylbenzo[g]pteridine-2,4(3H,10H)-dione
- 3-Methyllumiflavin
- 3-Methyllumiflavine
- Isoalloxazine, 3,7,8,10-tetramethyl-
- Benzo[g]pteridine-2,4(3H,10H)-dione, 3,7,8,10-tetramethyl-
- 3,7,8,10-Tetramethyl-2,3,4,10-tetrahydropyrimido[4,5-b]quinoxaline-2,4-dione
- Benzo(g)pteridine-2,4(3H,10H)-dione, 3,7,8,10-tetramethyl-
- DSUJCACXEBHAAS-UHFFFAOYSA-N
- 3-Methyl-lumiflavine
- 18636-32-3
- SCHEMBL14399199
- DTXSID60171881
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- Inchi: 1S/C14H14N4O2/c1-7-5-9-10(6-8(7)2)17(3)12-11(15-9)13(19)18(4)14(20)16-12/h5-6H,1-4H3
- InChI-sleutel: DSUJCACXEBHAAS-UHFFFAOYSA-N
- LACHT: O=C1C2C(=NC(N1C)=O)N(C)C1C=C(C)C(C)=CC=1N=2
Berekende eigenschappen
- Exacte massa: 270.11182
- Monoisotopische massa: 270.111676
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 20
- Aantal draaibare bindingen: 0
- Complexiteit: 539
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 65.3
- XLogP3: 1.4
Experimentele eigenschappen
- Dichtheid: 1.38
- Kookpunt: 440.7°Cat760mmHg
- Vlampunt: 220.3°C
- Brekindex: 1.69
- PSA: 65.34
Benzo[g]pteridine-2,4(3H,10H)-dione,3,7,8,10-tetramethyl- Gerelateerde literatuur
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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